molecular formula C13H15N3O B1395823 N1-(2-Methoxyphenyl)benzene-1,2,4-triamine CAS No. 106270-43-3

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine

Cat. No.: B1395823
CAS No.: 106270-43-3
M. Wt: 229.28 g/mol
InChI Key: FYQMOESVDKRGRT-UHFFFAOYSA-N
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Description

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine is an organic compound with the molecular formula C13H15N3O It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzene ring substituted with three amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methoxyphenyl)benzene-1,2,4-triamine typically involves the reaction of 2-methoxyaniline with 1,2,4-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired triamine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; often requires a catalyst or elevated temperatures.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the amine groups.

Scientific Research Applications

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-Methoxyphenyl)benzene-1,2,4-triamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s functional groups, which form specific bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-Hydroxyphenyl)benzene-1,2,4-triamine: Similar structure but with a hydroxy group instead of a methoxy group.

    N1-(2-Methylphenyl)benzene-1,2,4-triamine: Similar structure but with a methyl group instead of a methoxy group.

    N1-(2-Chlorophenyl)benzene-1,2,4-triamine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine is unique due to the presence of the methoxy group, which influences its chemical reactivity and interactions with biological targets. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N-(2-methoxyphenyl)benzene-1,2,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-17-13-5-3-2-4-12(13)16-11-7-6-9(14)8-10(11)15/h2-8,16H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQMOESVDKRGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269006
Record name N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106270-43-3
Record name N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106270-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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